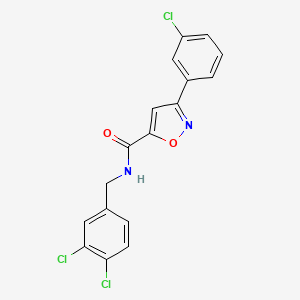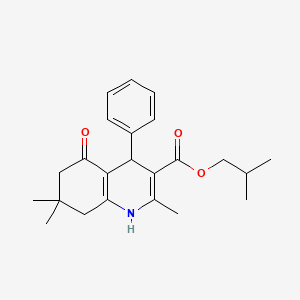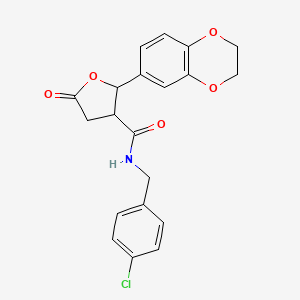![molecular formula C17H16N4O3 B11049353 4-Amino-6-[(2-hydroxyethyl)amino]-1-(4-methylphenyl)-3-oxo-1,3-dihydrofuro[3,4-c]pyridine-7-carbonitrile](/img/structure/B11049353.png)
4-Amino-6-[(2-hydroxyethyl)amino]-1-(4-methylphenyl)-3-oxo-1,3-dihydrofuro[3,4-c]pyridine-7-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-AMINO-6-[(2-HYDROXYETHYL)AMINO]-1-(4-METHYLPHENYL)-3-OXO-1,3-DIHYDROFURO[3,4-C]PYRIDIN-7-YL CYANIDE is a complex organic compound with a unique structure that includes a furo[3,4-c]pyridine core
Preparation Methods
The synthesis of 4-AMINO-6-[(2-HYDROXYETHYL)AMINO]-1-(4-METHYLPHENYL)-3-OXO-1,3-DIHYDROFURO[3,4-C]PYRIDIN-7-YL CYANIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the furo[3,4-c]pyridine core, followed by the introduction of the amino, hydroxyethylamino, and cyanide groups under controlled conditions. Industrial production methods may involve the use of automated synthesizers and high-throughput screening to optimize yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-AMINO-6-[(2-HYDROXYETHYL)AMINO]-1-(4-METHYLPHENYL)-3-OXO-1,3-DIHYDROFURO[3,4-C]PYRIDIN-7-YL CYANIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds include other furo[3,4-c]pyridine derivatives with different substituents. What sets 4-AMINO-6-[(2-HYDROXYETHYL)AMINO]-1-(4-METHYLPHENYL)-3-OXO-1,3-DIHYDROFURO[3,4-C]PYRIDIN-7-YL CYANIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties. Other similar compounds may include:
- 4-AMINO-6-[(2-HYDROXYETHYL)AMINO]-1-(4-METHYLPHENYL)-3-OXO-1,3-DIHYDROFURO[3,4-C]PYRIDIN-7-YL CYANIDE derivatives with different amino or hydroxyethylamino groups.
- Furo[3,4-c]pyridine compounds with different core structures or substituents.
Properties
Molecular Formula |
C17H16N4O3 |
|---|---|
Molecular Weight |
324.33 g/mol |
IUPAC Name |
4-amino-6-(2-hydroxyethylamino)-1-(4-methylphenyl)-3-oxo-1H-furo[3,4-c]pyridine-7-carbonitrile |
InChI |
InChI=1S/C17H16N4O3/c1-9-2-4-10(5-3-9)14-12-11(8-18)16(20-6-7-22)21-15(19)13(12)17(23)24-14/h2-5,14,22H,6-7H2,1H3,(H3,19,20,21) |
InChI Key |
KOKCQQHLAVVSCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(C(=NC(=C3C(=O)O2)N)NCCO)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-phenylpropanamide](/img/structure/B11049275.png)
![(2E)-2-methyl-3-[(4-methylphenyl)sulfonyl]prop-2-enoic acid](/img/structure/B11049284.png)

![4-(Methoxymethyl)-6-methyl-2-(4-methyl-1,2,3-thiadiazol-5-yl)thieno[2,3-b]pyridin-3-amine](/img/structure/B11049291.png)
![2-(1,3-dimethyl-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidin-6-yl)-N-(4-methylphenyl)acetamide](/img/structure/B11049300.png)
![4-(4-hydroxyphenyl)-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione](/img/structure/B11049307.png)
![[5-(pyridin-4-yl)-2H-tetrazol-2-yl]acetonitrile](/img/structure/B11049313.png)
![9-chloro-8-(piperidin-1-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one](/img/structure/B11049320.png)
![4-amino-8-(3,4-dimethoxyphenyl)-10-oxo-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile](/img/structure/B11049330.png)
![7-(1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11049340.png)
![3-Methyl-1-(4-methylphenyl)-4-[(Z)-1-(4-methylphenyl)methylidene]-1H-pyrazol-5-one](/img/structure/B11049345.png)

![7-(3,4-difluorophenyl)-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B11049360.png)
